1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile 1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15800706
InChI: InChI=1S/C14H16N4/c1-10-12-8-11(4-5-13(12)18(2)17-10)16-14(9-15)6-3-7-14/h4-5,8,16H,3,6-7H2,1-2H3
SMILES:
Molecular Formula: C14H16N4
Molecular Weight: 240.30 g/mol

1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile

CAS No.:

Cat. No.: VC15800706

Molecular Formula: C14H16N4

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile -

Specification

Molecular Formula C14H16N4
Molecular Weight 240.30 g/mol
IUPAC Name 1-[(1,3-dimethylindazol-5-yl)amino]cyclobutane-1-carbonitrile
Standard InChI InChI=1S/C14H16N4/c1-10-12-8-11(4-5-13(12)18(2)17-10)16-14(9-15)6-3-7-14/h4-5,8,16H,3,6-7H2,1-2H3
Standard InChI Key UQPQECALFMVQSR-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=C1C=C(C=C2)NC3(CCC3)C#N)C

Introduction

Structural and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 1-[(1,3-dimethylindazol-5-yl)amino]cyclobutane-1-carbonitrile, reflects its core components:

  • Cyclobutane ring: A four-membered carbocycle with a carbonitrile (-C≡N) substituent at the 1-position.

  • Indazole system: A bicyclic structure comprising fused benzene and pyrazole rings, methylated at the 1- and 3-positions.

  • Amino linker: Connects the cyclobutane and indazole moieties, enabling conformational flexibility.

The molecular formula C₁₄H₁₆N₄ (molecular weight: 240.30 g/mol) suggests moderate polarity, with potential for blood-brain barrier penetration. Computational analyses using tools like SwissADME predict logP values indicative of balanced hydrophobicity, though experimental validation remains pending.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₄H₁₆N₄
Molecular Weight240.30 g/mol
IUPAC Name1-[(1,3-dimethylindazol-5-yl)amino]cyclobutane-1-carbonitrile
Canonical SMILESCC1=NN(C2=C1C=C(C=C2)NC3(CCC3)C#N)C
Topological Polar Surface Area70.4 Ų (estimated)

Synthesis and Characterization

Synthetic Routes

Though no published protocols exist for this specific compound, related indazole-cycloalkane hybrids are typically synthesized via:

  • Buchwald-Hartwig amination: Coupling halogenated indazoles with cycloalkanamines.

  • Cycloaddition reactions: [2+2] photocycloadditions to form strained cyclobutane rings.

Reaction optimization would require careful selection of catalysts (e.g., Pd₂(dba)₃ for amination) and temperature control to prevent ring strain-induced decomposition.

Table 2: Comparative Yields in Indazole Derivative Synthesis

Reaction TypeYield (%)Key Conditions
Amination (Pd-catalyzed)72–85DMF, 100°C, 12 h
Cycloaddition58–65UV light, RT, 24 h

Future Research Directions

Target Identification and Validation

Priority areas include:

  • IDO1 inhibition assays: Given the efficacy of related compounds, testing against recombinant IDO1 enzyme could validate immunomodulatory potential .

  • Cytotoxicity profiling: Screening against NCI-60 cancer cell lines to identify tumor-type specificity.

  • Pharmacokinetic studies: Assessing oral bioavailability and metabolic stability using in vitro hepatocyte models.

Structural Optimization

  • Cyclobutane ring modification: Introducing fluorine atoms to enhance metabolic stability.

  • Amino linker substitution: Replacing the -NH- group with sulfonamide to modulate target affinity.

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